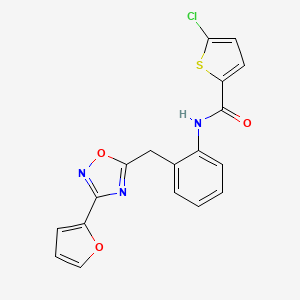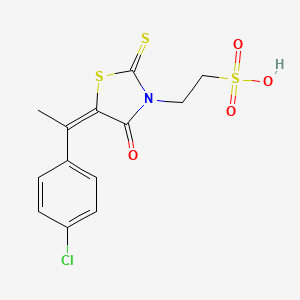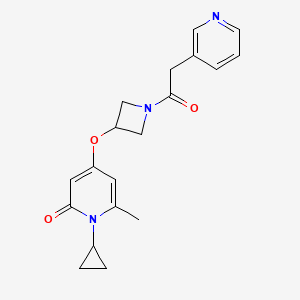
1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a highly substituted pyridinone derivative. Pyridinones are a class of compounds known for their diverse biological activities, which makes them a significant focus in medicinal chemistry research. The structure of the compound suggests that it may have been synthesized to explore interactions with biological targets such as enzymes or receptors.
Synthesis Analysis
The synthesis of highly substituted pyridin-2(1H)-ones, which are structurally related to the compound , can be achieved through a one-pot synthesis involving the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes . This method is efficient and involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, utilizing cyclopropane derivatives and azetidinone intermediates.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has been studied, revealing the existence of conformational polymorphs with different molecular and crystal structures . These studies are crucial as they provide insights into the conformational flexibility and stability of such compounds, which can significantly affect their biological activity and solubility.
Chemical Reactions Analysis
The compound's structure, featuring a cyclopropyl group and a pyridinone core, suggests that it may undergo various chemical reactions. Cyclopropyl groups are known for their ring strain and can participate in ring-opening reactions under certain conditions . The pyridinone moiety could be involved in nucleophilic substitution reactions, given the presence of a good leaving group. Additionally, the azetidinone-tethered moiety could undergo rearrangements or participate in 1,3-dipolar cycloadditions, as seen in the synthesis of pyrrolizidine systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple functional groups, including the cyclopropyl and azetidinone groups, can affect the compound's solubility, melting point, and stability. The orthorhombic and monoclinic polymorphs of a structurally related compound demonstrated different lattice energies and interaction patterns, which can be extrapolated to suggest that the compound may also exhibit polymorphism, affecting its physical properties .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has demonstrated innovative approaches to synthesizing compounds with azetidine and oxetane moieties, highlighting methods that yield compounds with potential as central nervous system (CNS) active agents. The studies emphasize the versatility of these scaffolds in medicinal chemistry, particularly for antidepressant and nootropic agents (Asha B. Thomas et al., 2016), (Benjamin T Jones et al., 2016).
Chemical Reactions and Mechanisms : The intramolecular cyclisation-N-dealkylation of azetidine-3-acetic acids, leading to pyrrolidinones, reveals a nuanced understanding of reaction mechanisms involving azetidine derivatives. This knowledge is crucial for designing compounds with desired chemical and biological properties (D. Bartholomew & Michael J. Stocks, 1991).
Biological Activities and Applications
Antidepressant and Nootropic Potential : Certain synthesized Schiff’s bases and azetidinone analogs exhibit significant antidepressant and nootropic activities, underscoring the potential of azetidinone derivatives in developing new CNS active agents (Asha B. Thomas et al., 2016).
Antibacterial and Antifungal Properties : Compounds synthesized from pyridine derivatives have been evaluated for their antimicrobial activities, with some showing promising antibacterial and antifungal effects. This indicates the potential application of such compounds in treating microbial infections (P. P. Deohate & Kalpana A. Palaspagar, 2020), (A. Hossan et al., 2012).
In Vitro and In Vivo Binding Properties : Studies on nicotinic acetylcholine receptor binding properties of related compounds, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have been conducted to explore their suitability as ligands for PET imaging of central nicotinic acetylcholine receptors, contributing to research in neurodegenerative diseases and CNS disorders (F. Doll et al., 1999).
Propriétés
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-7-16(9-19(24)22(13)15-4-5-15)25-17-11-21(12-17)18(23)8-14-3-2-6-20-10-14/h2-3,6-7,9-10,15,17H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNONXUXSCBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

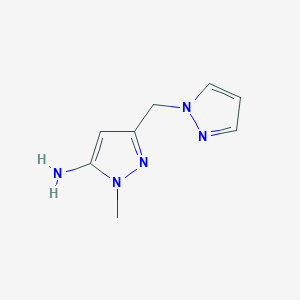
![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)
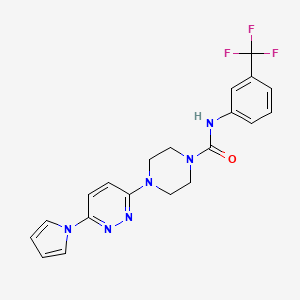

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)

![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)
![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)
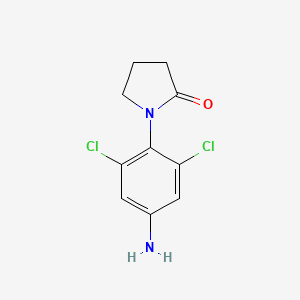
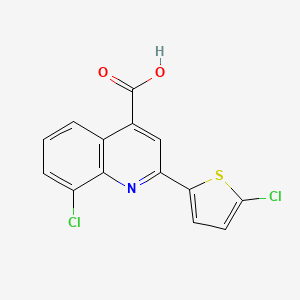
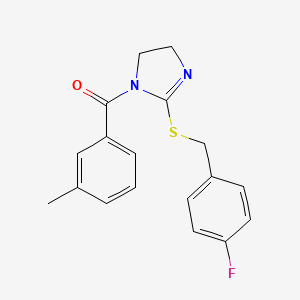
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)
